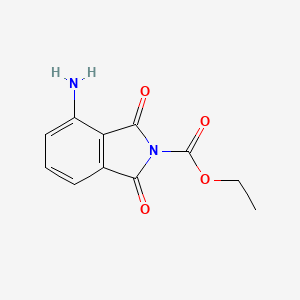

3-amino-N-ethoxycarbonylphthalimide

Description

3-Amino-N-ethoxycarbonylphthalimide is a phthalimide derivative characterized by an amino group at the 3-position and an ethoxycarbonyl moiety attached to the nitrogen atom. Phthalimides are widely studied for their roles in polymer synthesis, pharmaceuticals, and as intermediates in organic reactions. The amino and ethoxycarbonyl substituents in this compound likely enhance its reactivity and solubility compared to simpler phthalimide derivatives, making it a candidate for advanced synthetic applications .

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

ethyl 4-amino-1,3-dioxoisoindole-2-carboxylate |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(16)13-9(14)6-4-3-5-7(12)8(6)10(13)15/h3-5H,2,12H2,1H3 |

InChI Key |

GUZUYFBONBAHTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C(=O)C2=C(C1=O)C(=CC=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 3-amino-N-ethoxycarbonylphthalimide exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have been tested against various cancer cell lines, demonstrating notable growth inhibition rates.

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| This compound derivative A | SNB-19 | 86.61 |

| This compound derivative B | OVCAR-8 | 85.26 |

| This compound derivative C | NCI-H40 | 75.99 |

These results suggest that modifications to the core structure of the compound can enhance its efficacy against specific cancer types .

Neuroprotective Effects

There is emerging evidence suggesting that this compound derivatives may also possess neuroprotective properties. In a study involving animal models of neurodegenerative diseases, compounds derived from this phthalimide were shown to reduce neuronal loss and improve cognitive function post-injury .

Synthetic Applications

Protective Group in Organic Synthesis

this compound serves as an effective protective group for amines during chemical reactions. This application is particularly valuable in multi-step organic syntheses where selective protection is required to prevent unwanted reactions at amine sites.

Synthesis of Amino Acids and Derivatives

The compound has been utilized in the synthesis of N-phthaloyl amino acids and esters, which are crucial intermediates in pharmaceutical chemistry. The ability to synthesize these derivatives efficiently under mild conditions makes it a versatile tool in drug development .

Case Studies

Case Study 1: Anticancer Drug Development

A series of experiments were conducted to evaluate the anticancer potential of derivatives of this compound. In vitro assays demonstrated that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis in a dose-dependent manner. This study highlights the potential for developing new anticancer therapies based on this compound .

Case Study 2: Neuroprotection in Stroke Models

In a controlled study using rat models, derivatives of this compound were administered following ischemic stroke induction. The results indicated a significant reduction in neuronal death compared to untreated controls, suggesting that these compounds could be developed into therapeutic agents for neuroprotective applications .

Comparison with Similar Compounds

The following analysis compares 3-amino-N-ethoxycarbonylphthalimide with structurally related compounds, focusing on substituents, synthesis, applications, and spectroscopic characterization.

Structural and Functional Group Comparisons

Key Observations :

- Electron-withdrawing vs.

- Solubility : The ethoxycarbonyl group may improve solubility in polar solvents compared to the hydrophobic phenyl group in 3-chloro-N-phenyl-phthalimide.

Spectroscopic Characterization

- 3-Chloro-N-phenyl-phthalimide : Characterized by IR (C=O stretch ~1770 cm⁻¹) and NMR (aromatic proton signals δ 7.5–8.2 ppm) .

- N-(3-Acetyl-2-thienyl)acetamides : Detailed ¹H/¹³C/¹⁵N NMR data provided, with thiophene protons at δ 6.8–7.5 ppm and acetyl carbonyls at ~200 ppm in ¹³C NMR .

- This compound: Expected IR peaks for NH₂ (3300–3500 cm⁻¹) and ester C=O (~1740 cm⁻¹). ¹H NMR would show ethoxy protons as a quartet (~1.3 ppm) and triplet (~4.2 ppm).

Preparation Methods

Electrophilic Amination

Electrophilic amination reagents (e.g., hydroxylamine-O-sulfonic acid) can introduce amino groups at electron-deficient positions. For 3-amino-N-ethoxycarbonylphthalimide:

-

React 1a with hydroxylamine-O-sulfonic acid in aqueous sulfuric acid at 0°C.

-

Control regioselectivity by leveraging the directing effects of the ethoxycarbonyl group.

Challenges:

Ullmann-Type Coupling

Transition-metal-catalyzed coupling reactions offer a modern approach to installing amino groups. A copper-catalyzed Ullmann coupling between 1a and an ammonia equivalent could achieve the 3-amino substitution:

Advantages:

-

Higher regiocontrol compared to electrophilic methods.

-

Compatibility with the ethoxycarbonyl group’s stability under basic conditions.

Precursor-Based Synthesis from 3-Aminophthalic Acid

Starting with 3-aminophthalic acid (2 ) streamlines the synthesis by pre-installing the amino group:

Step 1: Imide Formation

-

React 2 with ethanolamine in acetic acid under reflux to form 3-amino-N-(2-hydroxyethyl)phthalimide.

Step 2: Ethoxycarbonylation -

Treat the intermediate with ethyl chloroformate in the presence of TBAC and potassium carbonate.

-

Isolate the product via recrystallization from n-hexane/t-butyl methyl ether.

Table 2: Synthetic Parameters for Precursor-Based Routes.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethanolamine, AcOH | Reflux, 5–7 hours | 81 |

| 2 | Ethyl chloroformate, TBAC | Reflux, 3 hours | 78 |

This method avoids late-stage functionalization challenges but requires access to 3-aminophthalic acid, which itself demands multi-step synthesis.

Analytical Characterization

Critical spectroscopic data for validating successful synthesis include:

Q & A

Q. What novel methodologies (e.g., flow chemistry, photoredox catalysis) could enhance the scalability of this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.